molecular formula C17H11BrClNO2 B2521781 6-Bromo-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride CAS No. 148122-02-5

6-Bromo-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride

Cat. No. B2521781
M. Wt: 376.63
InChI Key: DGHPLVZBGJSHAZ-UHFFFAOYSA-N
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Description

The compound "6-Bromo-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride" is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The presence of a bromine atom and a methoxyphenyl group in the compound suggests potential reactivity and usefulness in various chemical syntheses.

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions, as seen in the synthesis of 3-benzyl-6-bromo-2-chloroquinoline and 3-benzyl-6-bromo-2-methoxyquinoline compounds. These intermediates are crucial for the synthesis of aryl quinoline compounds and are obtained through a four-step process, which includes confirmation of the structures by FTIR, NMR spectroscopy, and mass spectrometry . Similarly, the synthesis of 5-methoxyindole-3-carboxylic acids with bromine in the 6-position of the ring, followed by decarboxylation, leads to 5-methoxy-6-bromoindoles, which are valuable starting materials for the synthesis of analogs of biologically active compounds .

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be elucidated using X-ray diffraction and further confirmed by density functional theory (DFT) calculations. For instance, the crystal structure of 4-(2-bromophenyl)-3,4,7,8-tetrahydro-7,7-dimethyl-1-p-tolylquinoline-2,5(1H,6H)-dione was determined by X-ray analysis, revealing a distorted boat conformation for the pyridine ring and a half-chair conformation for another six-membered ring . The molecular electrostatic potential and frontier molecular orbitals of these compounds can also be investigated using DFT to reveal some physicochemical properties .

Chemical Reactions Analysis

Quinoline derivatives participate in various chemical reactions due to their reactive sites. For example, the bromine atom in the 6-position can act as a good leaving group or participate in electrophilic aromatic substitution reactions. The methoxy group can influence the electronic properties of the aromatic ring, affecting its reactivity. The synthesis of 7,7-dimethyl-2-(4-bromophenyl)-4-phenyl-5-oxo-1,4,5,6,7,8-hexahydro-6H-quinoline demonstrates the reactivity of such compounds, where the reaction of 1-(4-bromophenyl)-3-phenyl-2-propene-1-one with 5,5-dimethyl-1,3-cyclohexanedione in DMF leads to the formation of the title compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can be diverse. For instance, 6-methoxy-4-quinolone exhibits strong fluorescence with a large Stokes' shift in aqueous media, and its fluorescence intensity is scarcely affected by changing the medium pH, showing strong fluorescence from pH 2.0 to 11.0 . The stability of these compounds against light and heat is also noteworthy, as no degradation was observed at 60 degrees Celsius for 3 days with exposure to daylight . The crystallographic data provide insights into the solid-state properties, such as the conformation of the rings and the presence of non-classical hydrogen bonds, which can influence the compound's solubility and melting point .

Scientific Research Applications

Synthesis and Characterization

  • Green Synthesis of Quinoxalines: Quinoxalines were synthesized from 2-bromoacetophenones and evaluated for antibacterial activities, highlighting the compound's role in developing antimicrobial agents (Alavi et al., 2017).
  • Catalytic Synthesis of Quinolines: A catalytic synthesis of 6-substituted 4-phenyl-2-(2'-pyridyl)quinolines without solvent or metal contamination was explored, showing the utility of similar compounds in synthesizing electronically differentiated ligands (Laguna et al., 2014).

Applications in Material Science

  • Liquid Crystals Synthesis: Novel 2-phenyl-6-phenylethynyl-4-(trifluoromethyl)quinolines were synthesized and evaluated as liquid crystals, indicating the potential of similar brominated compounds in material science applications (Rodrigues et al., 2019).

Biological and Pharmacological Research

  • Antimicrobial and Antimalarial Agents: Novel quinoline-based 1,2,3-triazoles were synthesized and tested for antimicrobial and antimalarial activities, suggesting a potential pathway for developing therapeutic agents using structurally related compounds (Parthasaradhi et al., 2015).
  • SARS-CoV-2 Mpro Inhibition: Azaphenantherene derivatives were synthesized and evaluated as inhibitors of SARS-CoV-2 Mpro, highlighting the medicinal chemistry applications of quinoline derivatives in addressing viral diseases (Venkateshan et al., 2020).

properties

IUPAC Name

6-bromo-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrClNO2/c1-22-12-5-2-10(3-6-12)16-9-14(17(19)21)13-8-11(18)4-7-15(13)20-16/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGHPLVZBGJSHAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride

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